2,5-二甲基-1,3-噻唑-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

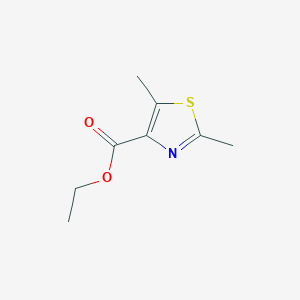

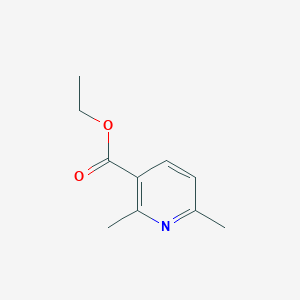

Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure, which is a common motif in various biologically active compounds and pharmaceuticals. The ethyl group attached to the thiazole ring suggests that this compound could be an ester derivative, which may have implications for its reactivity and potential applications in synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of related thiazole derivatives has been reported in several studies. For instance, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized using NMR, UV-Vis, FT-IR, and Mass spectroscopy . Another derivative, ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, was synthesized and its crystal structure was characterized, indicating the formation of the compound in the monoclinic crystal system . Additionally, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . These studies demonstrate the versatility of thiazole derivatives in synthetic chemistry and their potential for further functionalization.

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been extensively studied using both experimental and theoretical methods. Density Functional Theory (DFT) calculations were used to optimize the molecular geometry and analyze the molecular electrostatic potential (MEP) map of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate . The MEP map helps in identifying the electrophilic and nucleophilic sites within the molecule, which is crucial for understanding its reactivity. The crystal structure of ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate revealed intermolecular interactions and molecular packing modes .

Chemical Reactions Analysis

Thiazole derivatives are known to undergo various chemical reactions due to the presence of reactive sites in their structure. The synthesis of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate and its transformation into different substituted pyridine derivatives has been reported . This indicates the potential of thiazole derivatives to participate in cyclization reactions and the formation of complex heterocyclic systems. Furthermore, the reactivity of thiazole derivatives towards electrophilic reagents has been explored, leading to the synthesis of new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The thermodynamic parameters of the synthesized compounds suggest that their formation is exothermic and spontaneous at room temperature . The vibrational analysis and spectroscopic characterization provide insights into the bond lengths, bond angles, and other geometric parameters, which are in good agreement with theoretical predictions . The binding energy of intermolecular interactions, such as hydrogen bonding, has been calculated, indicating the stability of the dimeric forms in the solid state .

科学研究应用

电化学应用

Tsuda、Stafford和Hussey(2017)回顾了使用路易斯酸性卤代铝室温离子液体(RTILs)和新型氯代铝混合物进行电镀和储能应用的电化学技术进展。这项研究强调了噻唑衍生物在先进电化学系统中的潜在用途,尽管它没有直接提到2,5-二甲基-1,3-噻唑-4-羧酸乙酯 (Tsuda et al., 2017).

纤维素改性

Heinze等人(2008)讨论了使用离子液体(ILs)作为反应介质对纤维素进行化学改性,展示了噻唑衍生物在改性生物聚合物方面的多功能性。尽管没有特别提到2,5-二甲基-1,3-噻唑-4-羧酸乙酯,但使用ILs进行纤维素改性突出了相关噻唑化合物在生物聚合物工程中的更广泛应用潜力 (Heinze et al., 2008).

治疗应用

Raut等人(2020)专注于开发苯并稠合的噻唑衍生物作为替代的抗氧化剂和抗炎剂。这项研究说明了噻唑衍生物在设计具有所需生物活性的新药方面的治疗潜力 (Raut et al., 2020).

Leoni、Locatelli、Morigi和Rambaldi (2014)概述了2008年至2012年间获得专利的噻唑衍生物,重点介绍了它们作为具有各种治疗效果的药物的应用,包括抗氧化和抗炎特性。这篇综述强调了制药行业对噻唑衍生物的浓厚兴趣 (Leoni et al., 2014).

材料科学应用

Chernyshev、Kravchenko和Ananikov(2017)回顾了从植物生物质中合成5-羟甲基糠醛(HMF)及其衍生物,强调了噻唑衍生物在生产可持续材料和燃料中的作用。这项研究突出了噻唑化合物在绿色化学和可持续材料生产中的应用 (Chernyshev et al., 2017).

作用机制

Target of Action

Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate belongs to the thiazole class of compounds . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

Thiazole derivatives are known to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives can activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .

Action Environment

It’s worth noting that thiazole compounds may have an irritating effect on the eyes, skin, and respiratory tract, and should be handled with appropriate protective measures .

属性

IUPAC Name |

ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-4-11-8(10)7-5(2)12-6(3)9-7/h4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZROUBISNMOASW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

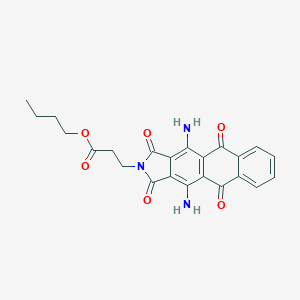

CCOC(=O)C1=C(SC(=N1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluorobenzo[d]oxazol-2-amine](/img/structure/B156980.png)